molecular formula C12H16FN3O2 B8329544 1-(2-Fluoro-4-nitrophenyl)piperidine-4-ylmethylamine

1-(2-Fluoro-4-nitrophenyl)piperidine-4-ylmethylamine

Cat. No.: B8329544
M. Wt: 253.27 g/mol
InChI Key: CIZUKTGUIPYIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-nitrophenyl)piperidine-4-ylmethylamine is a useful research compound. Its molecular formula is C12H16FN3O2 and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16FN3O2

Molecular Weight

253.27 g/mol

IUPAC Name

[1-(2-fluoro-4-nitrophenyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C12H16FN3O2/c13-11-7-10(16(17)18)1-2-12(11)15-5-3-9(8-14)4-6-15/h1-2,7,9H,3-6,8,14H2

InChI Key

CIZUKTGUIPYIML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1N aqueous hydrochloric acid (20 ml) was added to benzylidene[1-(2-fluoro-4-nitrophenyl)piperidine-4-ylmethyl]amine (compound of Reference Example 21; 1.15 g, 3.36 mmol), and the mixture was refluxed for 6 hours. The reaction mixture was washed with ethyl acetate and adjusted to pH=12 by addition of 2N aqueous sodium hydroxide. The water layer was saturated with sodium chloride and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (0.838 g, 98%) as a yellow solid.
Name
benzylidene[1-(2-fluoro-4-nitrophenyl)piperidine-4-ylmethyl]amine
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

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